molecular formula C14H10BrNO2S B3041915 4-Bromo-1-(phenylsulfonyl)-1H-indole CAS No. 412048-77-2

4-Bromo-1-(phenylsulfonyl)-1H-indole

Cat. No.: B3041915
CAS No.: 412048-77-2
M. Wt: 336.21 g/mol
InChI Key: HCVHHKPCZJWQCF-UHFFFAOYSA-N
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Description

4-Bromo-1-(phenylsulfonyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds This compound is characterized by the presence of a bromine atom at the 4th position and a phenylsulfonyl group attached to the nitrogen atom of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(phenylsulfonyl)-1H-indole typically involves the bromination of 1-(phenylsulfonyl)-1H-indole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-(phenylsulfonyl)-1H-indole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The phenylsulfonyl group can undergo oxidation to form sulfone derivatives.

    Reduction Reactions: The compound can be reduced to remove the phenylsulfonyl group, yielding 4-bromoindole.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide are commonly used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed:

  • Substituted indoles with various functional groups replacing the bromine atom.
  • Sulfone derivatives from oxidation reactions.
  • 4-Bromoindole from reduction reactions.

Scientific Research Applications

4-Bromo-1-(phenylsulfonyl)-1H-indole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(phenylsulfonyl)-1H-indole involves its interaction with specific molecular targets and pathways. The bromine atom and the phenylsulfonyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    4-Bromo-1-(phenylsulfonyl)-1H-pyrazole: Similar in structure but with a pyrazole ring instead of an indole ring.

    4-Bromo-1-(phenylsulfonyl)-1H-imidazole: Contains an imidazole ring, offering different chemical properties and reactivity.

Uniqueness: 4-Bromo-1-(phenylsulfonyl)-1H-indole is unique due to its indole ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in various synthetic and research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-bromoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO2S/c15-13-7-4-8-14-12(13)9-10-16(14)19(17,18)11-5-2-1-3-6-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVHHKPCZJWQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-Bromo-1-(benzenesulfonyl)-1H-indole was prepared from 4-bromoindole and phenylsulfonyl chloride according to Method 4 to afford 3.1 g (91%) of a light purple solid: 1HNMR (CDCl3) δ 7.94 (d, J=8 Hz, 1H), 7.89–7.84 (m, 2H), 7.62 (d, 4 Hz, 1H), 7.57–7.51 (m, 1H), 7.46–7.37 (m, 3H), 7.19–7.13 (m, 1H), 6.72 (dd, J=1, 4 Hz, 1H); MS (ESI) 419.9+421.9 (M+H)+; Purity (HPLC) >95%.
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Synthesis routes and methods II

Procedure details

To a solution of 4-bromoindole (1.00 g, 5.10 mmol) in DMF (50 mL) at ambient temperature was added sodium hydride (220 mg of a 60% dispersion in mineral oil, 5.50 mmol). The reaction mixture was stirred for 5 min, then benzenesulfonyl chloride (901 mg, 5.10 mmol) was added and stirring was continued for 15 min. The reaction was quenched with saturated aqueous NaHCO3 (50 mL) and extracted with CHCl3 (2×75 mL). The combined organic extracts were dried over Na2SO4, filtered, and concentrated in vacuo. The crude product was purified by silica gel chromatography, eluting with a gradient of hexane:EtOAc—100:0 to 90:10, to give the title compound. MS: m/z=336 (M+1).
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1 g
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50 mL
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901 mg
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Synthesis routes and methods III

Procedure details

Sodium hydride (2.8 g, 60%, 70.4 mmol) was washed with heptane to remove the mineral oil prior reaction. The sodium hydride was mixed with THF (250 mL) and cooled on an ice bath before 4-bromoindole (4.6 g, 23.5 mmol) was added. The reaction mixture was stirred for 15 minutes before benzenesulfonyl chloride (6.22 g, 35.2 mmol) was added. The reaction mixture was stirred at RT ON. Ice and water was added followed by EtOAc. The phases were separated and the aqueous phase was extracted with EtOAc twice. The combined organic phases were dried (MgSO4) before the solvent was evaporated. The obtained crude product was pure enough to be used in the next step. Got 8.52 g of an oil which solidified on standing, yield 100%. MS (ESI+) for C14H10BrNO2S m/z 336 (M+H)+.
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2.8 g
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250 mL
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6.22 g
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oil
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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